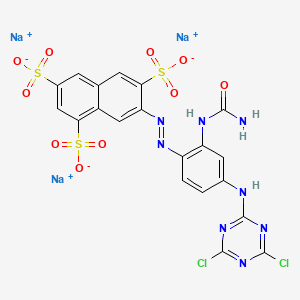
1H-Indole-3-acetonitrile, 2,3-dihydro-2-oxo-
説明
“1H-Indole-3-acetonitrile, 2,3-dihydro-2-oxo-” is a chemical compound with the molecular formula C10H8N2O2 . It is also known by other names such as “(3S)-2,3-Dihydro-3-hydroxy-2-oxo-1H-indole-3-acetonitrile” and “2-[(3S)-3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl]acetonitrile” among others .
Synthesis Analysis
The synthesis of 2,3-dihydroindole derivatives has been explored in various studies. One approach involves the use of boron hydrides for the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules . Another method involves a [Cp*RhCl2]2-catalyzed formal [3 + 2] cycloaddition between isocyanates and indoles with electron-deficient alkenes .Molecular Structure Analysis
The molecular structure of “1H-Indole-3-acetonitrile, 2,3-dihydro-2-oxo-” includes a 1H-indole ring attached to an acetonitrile group . The compound has a molecular weight of 188.18 g/mol . The InChI representation of the molecule is “InChI=1S/C10H8N2O2/c11-6-5-10(14)7-3-1-2-4-8(7)12-9(10)13/h1-4,14H,5H2,(H,12,13)/t10-/m0/s1” and the canonical SMILES representation is "C1=CC=C2C(=C1)C(C(=O)N2)(CC#N)O" .Physical And Chemical Properties Analysis
The compound has a molecular weight of 188.18 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 0.3 .科学的研究の応用
Interaction with Singlet Molecular Oxygen
Research by Matuszak et al. (2003) explores the interaction of indole derivatives, including 1H-Indole-3-acetonitrile, with singlet molecular oxygen (1O2), a major agent responsible for oxidative damage in biological systems. They discovered that melatonin and related indoles effectively quench 1O2, suggesting these compounds' potential in mitigating oxidative stress (Matuszak et al., 2003).
Applications in Organic Synthesis
Magolan and Kerr (2006) demonstrated the utility of indole acetonitrile derivatives in Mn(III)-mediated oxidative cyclization reactions. Their study highlights the synthesis of the tetracyclic core of tronocarpine, showcasing the role of these compounds in facilitating complex organic synthesis (Magolan & Kerr, 2006).
Electochemical and Photochemical Studies
The work by Okajima and Ohsaka (2002) investigates the electrochemical behavior of indole compounds and their chemiluminescence induced by electrogenerated superoxide ion in acetonitrile solutions. This study provides insights into the fundamental electrochemical properties of indole derivatives and their potential applications in developing novel photochemical and electrochemical sensors (Okajima & Ohsaka, 2002).
Antioxidative Properties
Research by Aboul‐Enein et al. (2004) on indole-2 and 3-carboxamides, structurally related to 1H-Indole-3-acetonitrile, explores their antioxidative properties against ROS. This study suggests the potential therapeutic applications of indole derivatives in treating conditions associated with oxidative stress (Aboul‐Enein et al., 2004).
Sensing Applications
Batista et al. (2014) explored novel imidazo-anthraquinones functionalized with indole and carbazole for colorimetric sensing of cyanide and fluoride ions in acetonitrile. Their findings highlight the potential of indole derivatives in developing sensitive and selective sensors for environmental and biomedical applications (Batista et al., 2014).
将来の方向性
The future directions for the study and application of “1H-Indole-3-acetonitrile, 2,3-dihydro-2-oxo-” and its derivatives could involve further exploration of their synthesis methods and biological activities. Given their diverse biological activities, these compounds could be potential candidates for drug development .
特性
IUPAC Name |
2-(2-oxo-1,3-dihydroindol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-6-5-8-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYKSFCCBATMSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001264677 | |
| Record name | 2,3-Dihydro-2-oxo-1H-indole-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001264677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-3-acetonitrile, 2,3-dihydro-2-oxo- | |
CAS RN |
54744-66-0 | |
| Record name | 2,3-Dihydro-2-oxo-1H-indole-3-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54744-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-3-acetonitrile, 2,3-dihydro-2-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054744660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 54744-66-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113188 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dihydro-2-oxo-1H-indole-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001264677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2(3H)-OXO-3-INDOLEACETONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Propanamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]-](/img/structure/B1607112.png)
![Trisodium 1-amino-4-[3-[[4-chloro-6-(3-sulphonatoanilino)-1,3,5-triazin-2-yl]amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B1607113.png)








![1,3-Dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one](/img/structure/B1607128.png)
